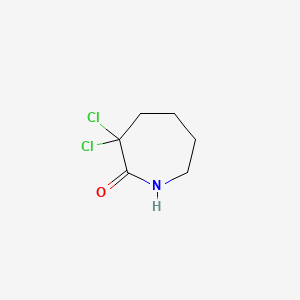

2H-氮杂卓-2-酮,3,3-二氯六氢-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2H-Azepin-2-one, 3,3-dichlorohexahydro- is a useful research compound. Its molecular formula is C6H9Cl2NO and its molecular weight is 182.04 g/mol. The purity is usually 95%.

The exact mass of the compound 2H-Azepin-2-one, 3,3-dichlorohexahydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-Azepin-2-one, 3,3-dichlorohexahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Azepin-2-one, 3,3-dichlorohexahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与化学性质

- 2H-氮杂卓-2-酮衍生物因其在各种化学合成中的潜力而受到探索。例如,一项研究描述了 2-甲氧基-3H-氮杂卓与 N-溴代琥珀酰亚胺 (NBS) 的反应,导致形成 2H-氮杂卓衍生物。此过程涉及碱促进的氢溴酸消除,发现可产生中等到定量的结果(Cordonier et al., 2005)。

- 另一项研究提出了一种使用叔烯酰胺合成子构建 2,3-二氢-1H-氮杂卓和 1H-氮杂卓-2(3H)-酮环的新策略。此方法涉及温和的条件,并有效地产生了多种衍生物(Zhu, Zhao, & Wang, 2015)。

催化和合成应用

- 发现 2-炔基卤代苯与 2-炔基苯甲酰胺的钯催化反应是合成茚并[1,2-c]氮杂卓-3(2H)-酮的有效方法。此方法将茚满和不饱和七元环内酰胺骨架整合到所得化合物中(Luo & Wu, 2011)。

结构和物理化学

- 一项对 4H-氮杂卓形成的研究详细阐述了 2-甲氧基氮杂卓鎓离子的亲电反应,有助于理解氮杂卓的结构和反应性质。这项研究提供了对氮杂卓鎓离子取代和氢转移的见解,这对理解氮杂卓化学很有价值(Cordonier et al., 2006)。

药理研究

- 在药物化学领域,氮杂卓-2-酮因其潜在的药理特性而受到研究。例如,一系列作为组蛋白脱乙酰酶抑制剂的 10,11-二氢-5H-二苯并[b,f]氮杂卓异羟肟酸酯被检测其对血管性认知障碍的影响。一种化合物在增加小鼠脑血流量和减轻认知障碍方面显示出有希望的结果(Kaur et al., 2019)。

未来方向

属性

IUPAC Name |

3,3-dichloroazepan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOFMSCOQHPFRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279508 |

Source

|

| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-14-4 |

Source

|

| Record name | MLS002638289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 3,3-dichloroazepan-2-one in the synthesis of azepanedione oximes?

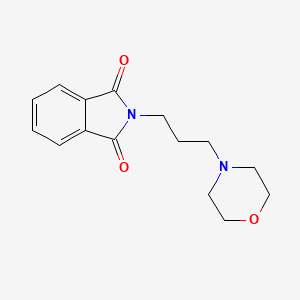

A1: 3,3-dichloroazepan-2-one serves as a crucial intermediate in the multi-step synthesis of azepanedione oxime derivatives []. The compound undergoes treatment with morpholine, followed by either acidic hydrolysis or condensation with phenyldiazonium chloride. These reactions lead to the formation of azepane-2,3-dione or 4-(phenylhydrazono)azepane-2,3-dione respectively, which are then further reacted with O-aryl-hydroxylamines to yield the desired azepanedione oximes [].

Q2: Are there any alternative synthetic routes to azepanedione oximes that bypass the use of 3,3-dichloroazepan-2-one?

A2: While the provided research [] focuses on a specific synthetic route utilizing 3,3-dichloroazepan-2-one, exploring alternative pathways is an active area of research in organic chemistry. Factors like reaction yield, cost-effectiveness, and the generation of unwanted byproducts influence the selection of a synthetic strategy. Further investigation into the chemical literature and ongoing research efforts may reveal alternative approaches to synthesize azepane-2,3-dione oxime derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1330047.png)